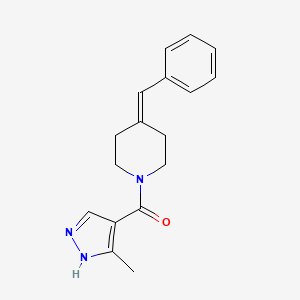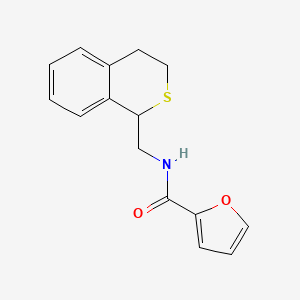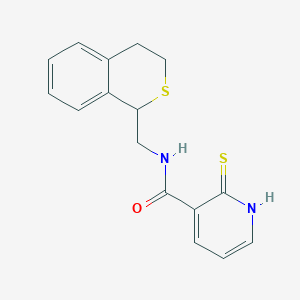
1-(4-Benzylidenepiperidin-1-yl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylidenepiperidin-1-yl)-2-methoxyethanone, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes.
Mechanism of Action
1-(4-Benzylidenepiperidin-1-yl)-2-methoxyethanone acts as a competitive inhibitor of this compoundβ. It binds to the ATP-binding site of the enzyme and prevents the phosphorylation of downstream targets. This leads to the inhibition of various cellular processes that are regulated by this compoundβ.
Biochemical and Physiological Effects:
The inhibition of this compoundβ by this compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Advantages and Limitations for Lab Experiments
1-(4-Benzylidenepiperidin-1-yl)-2-methoxyethanone has several advantages for lab experiments. It is a potent and selective inhibitor of this compoundβ, which makes it an ideal tool for studying the role of this compoundβ in various cellular processes. It is also relatively easy to synthesize and has good stability. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of 1-(4-Benzylidenepiperidin-1-yl)-2-methoxyethanone in scientific research. One potential direction is the development of novel this compoundβ inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compoundβ inhibition in various diseases, including Alzheimer's disease, cancer, and diabetes. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effect.
Synthesis Methods
The synthesis of 1-(4-Benzylidenepiperidin-1-yl)-2-methoxyethanone involves the reaction of 4-benzylidene-1-piperidinone with 2-methoxyethylamine in the presence of a base. The reaction yields the desired product in good yield and high purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research.
Scientific Research Applications
1-(4-Benzylidenepiperidin-1-yl)-2-methoxyethanone has been extensively used in scientific research as a this compoundβ inhibitor. This compoundβ is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compoundβ has been shown to have therapeutic potential in the treatment of various diseases.
Properties
IUPAC Name |
1-(4-benzylidenepiperidin-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-12-15(17)16-9-7-14(8-10-16)11-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXKJJNCZZRPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(=CC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)


![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)








![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
